molecular formula C9H9FO B1304788 3'-Fluoro-4'-methylacetophenone CAS No. 42444-14-4

3'-Fluoro-4'-methylacetophenone

Cat. No. B1304788
CAS RN: 42444-14-4
M. Wt: 152.16 g/mol
InChI Key: XAMNMGLEJNLUIH-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-methylacetophenone is a chemical compound that is part of the acetophenone family, characterized by a fluorine atom at the 3' position and a methyl group at the 4' position of the acetophenone structure. This compound is of interest in various chemical research areas due to its potential applications in organic synthesis and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related fluorinated acetophenone derivatives can involve various chemical reactions. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a compound with a similar fluorinated aromatic structure, includes the treatment of 4-chloro-2-fluoroanisole with dichloromethyl methyl ether and titanium tetrachloride, followed by a series of reactions including Grignard reagent addition and oxidation . Although not directly describing the synthesis of 3'-Fluoro-4'-methylacetophenone, these methods provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

Raman spectroscopic studies have been conducted on 4'-fluoroacetophenone, a compound closely related to 3'-Fluoro-4'-methylacetophenone, to understand the molecular interactions in binary liquid mixtures . The presence of the fluorine atom influences the physical and chemical properties of the molecule through its interaction with solvent molecules. This suggests that the molecular structure of 3'-Fluoro-4'-methylacetophenone would also exhibit unique interaction patterns due to the presence of both the fluorine atom and the methyl group.

Chemical Reactions Analysis

The reactivity of fluorinated acetophenones has been studied, particularly the lithium enolate of 4-fluoroacetophenone. The enolate form is a key intermediate in various chemical reactions, including aldol reactions, which are fundamental in building complex organic molecules . The study of such enolates provides valuable information on the reactivity of 3'-Fluoro-4'-methylacetophenone, as the fluorine atom can significantly affect the reactivity and stability of the enolate intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetophenones are influenced by the presence of the fluorine atom. For example, oligothiophene-based o-(carboxamido)trifluoroacetophenones exhibit fluorescence enhancement upon binding with carboxylate anions, a property that could be explored in the context of 3'-Fluoro-4'-methylacetophenone for sensing applications . Additionally, the fluorine atom's electronegativity and size can affect the compound's boiling point, solubility, and overall reactivity, which are important considerations in its practical applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

3'-Fluoro-4'-methylacetophenone has been utilized as a precursor in the synthesis of novel compounds with potential antimicrobial properties. For instance, novel derivatives synthesized from this compound have shown antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, suggesting its utility in developing new antimicrobial agents (Ali & Yar, 2007).

Material Science and Catalysis

In material science and catalysis, 3'-Fluoro-4'-methylacetophenone is involved in the synthesis of tin(II) complexes with potential applications in bonding and antibacterial activities. These complexes, derived from amino acids, have been characterized for their molecular structures and potential as antibacterial agents, showcasing the compound’s role in developing materials with specific biological activities (Singh, 2010).

Organic Synthesis and Chemical Transformations

The compound has been employed in various chemical transformations, including the synthesis of complex molecules. For example, it has been used as a starting material or intermediate in the synthesis of compounds like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, highlighting its utility in creating herbicide intermediates and other valuable chemical entities (Zhou Yu, 2002).

Safety And Hazards

3’-Fluoro-4’-methylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMNMGLEJNLUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379101
Record name 3'-Fluoro-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-methylacetophenone

CAS RN

42444-14-4
Record name 3'-Fluoro-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluoro-4-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(1-hydroxyethyl)-2-fluorotoluene (55.8 mg, 0.36 mmol) in methylene chloride (1 mL) were added molecular sieve 4A (56.0 mg) and PCC 94.0 mg (0.43 mmol), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to yield the title compound as a pale yellow oil (47.5 mg, 86.0%).
Quantity
55.8 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pal, VR Veeramaneni, S Kumar… - Letters in Drug …, 2005 - ingentaconnect.com
A number of novel 1,5-diarylpyrazoles possessing N-substitution on the sulfonamide (-SO2NH2) moiety were synthesized and tested for COX-1/COX-2 inhibition in vitro. Many of these 1…
Number of citations: 13 www.ingentaconnect.com

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